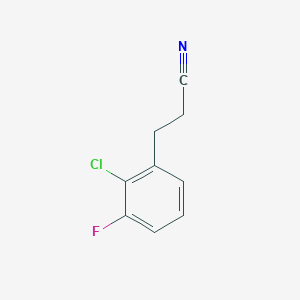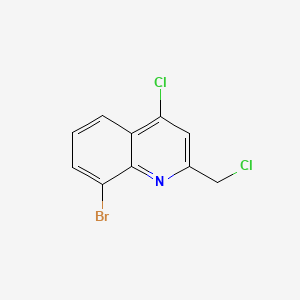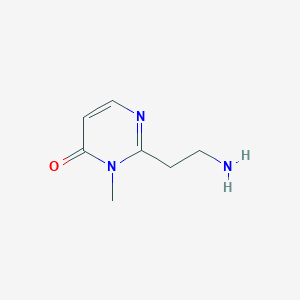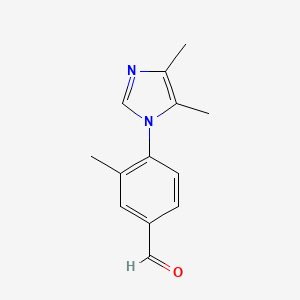
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde is an organic compound that features both an imidazole ring and a benzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde typically involves the reaction of 4,5-dimethylimidazole with 3-methylbenzaldehyde under specific conditions. One common method includes:
N-Alkylation: Reacting 4,5-dimethylimidazole with an appropriate alkylating agent in the presence of a base.
Formylation: Introducing the formyl group to the benzene ring through a formylation reaction, often using reagents like Vilsmeier-Haack or Duff reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzoic acid
Reduction: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzyl alcohol
Substitution: Various substituted imidazole derivatives
Aplicaciones Científicas De Investigación
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline
- 4-(Imidazol-1-yl)phenol
- 1-(1H-Imidazol-2-yl)ethanone
Uniqueness
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the imidazole ring and the benzaldehyde group, which allows it to participate in a wide range of chemical reactions and applications. Its structural features make it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-(4,5-dimethylimidazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-12(7-16)4-5-13(9)15-8-14-10(2)11(15)3/h4-8H,1-3H3 |
Clave InChI |
JRERRDDQWXREET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)N2C=NC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
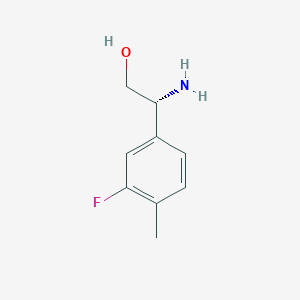
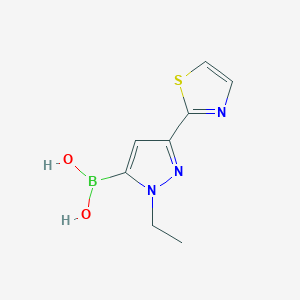
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
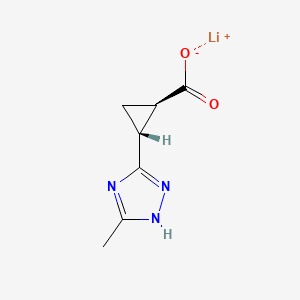
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
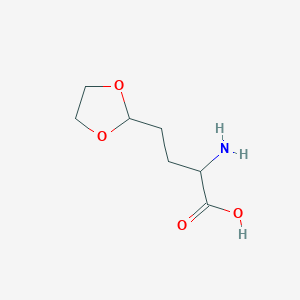
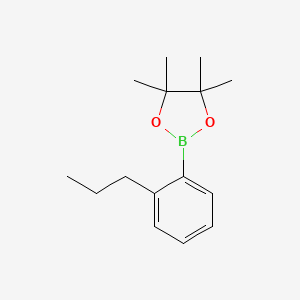
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
